molecular formula C12H15NO2 B13750194 Cinnamamide, N-(2-hydroxyethyl)-N-methyl- CAS No. 30687-16-2

Cinnamamide, N-(2-hydroxyethyl)-N-methyl-

Cat. No.: B13750194
CAS No.: 30687-16-2
M. Wt: 205.25 g/mol
InChI Key: MVYSFTMDEDUZMU-BQYQJAHWSA-N
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Description

N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a hydroxyethyl group, a methyl group, and a phenylprop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide typically involves the reaction of N-methyl-3-phenylprop-2-enamide with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it economically viable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the phenylprop-2-enamide backbone can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

30687-16-2

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(E)-N-(2-hydroxyethyl)-N-methyl-3-phenylprop-2-enamide

InChI

InChI=1S/C12H15NO2/c1-13(9-10-14)12(15)8-7-11-5-3-2-4-6-11/h2-8,14H,9-10H2,1H3/b8-7+

InChI Key

MVYSFTMDEDUZMU-BQYQJAHWSA-N

Isomeric SMILES

CN(CCO)C(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CN(CCO)C(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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